molecular formula C9H6ClFO2 B2780607 5-Chloro-8-fluorochroman-4-one CAS No. 1273653-86-3

5-Chloro-8-fluorochroman-4-one

Cat. No.: B2780607
CAS No.: 1273653-86-3
M. Wt: 200.59
InChI Key: LJRZQDARYMVTSS-UHFFFAOYSA-N
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Description

5-Chloro-8-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and fluorine substituents at positions 5 and 8, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluorochroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-(5-chloro-2-fluorophenyl)ethanol with an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-8-fluorochroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluorochroman-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine and fluorine substituents but shares the core structure.

    5-Chloro-2-fluorochroman-4-one: Similar structure but with different substitution pattern.

    8-Fluorochroman-4-one: Lacks the chlorine substituent.

Uniqueness

5-Chloro-8-fluorochroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Properties

IUPAC Name

5-chloro-8-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRZQDARYMVTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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